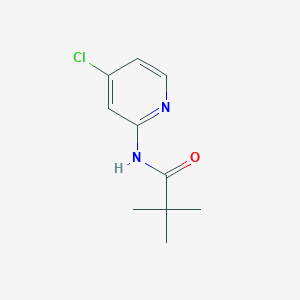

N-(4-Chloropyridin-2-yl)pivalamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLIWEMWMDOCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443075 | |

| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188577-70-0 | |

| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Chloropyridin-2-yl)pivalamide: A Comprehensive Technical Guide for Researchers

CAS Number: 188577-70-0

Introduction

N-(4-Chloropyridin-2-yl)pivalamide is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pivalamide group attached to a chloropyridine core, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, potential applications in drug development, and essential safety information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 188577-70-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2] |

| Molecular Weight | 212.68 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2-amino-4-chloropyridine with pivaloyl chloride. This reaction is a standard and efficient method for the formation of an amide bond.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from readily available precursors.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-chloropyridine (Precursor)

The precursor, 2-amino-4-chloropyridine, can be synthesized via several reported methods. A common route involves the nitration of 2-chloropyridine followed by reduction.

-

Materials: 2-Chloropyridine, fuming nitric acid, sulfuric acid, iron powder, acetic acid, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of sulfuric acid, slowly add 2-chloropyridine at a controlled temperature (typically below 10 °C).

-

Add fuming nitric acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to facilitate the nitration.

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the 2-chloro-4-nitropyridine intermediate.

-

Filter, wash with water, and dry the intermediate.

-

Suspend the 2-chloro-4-nitropyridine in a mixture of acetic acid and water.

-

Add iron powder portion-wise and heat the mixture to reflux to effect the reduction of the nitro group.

-

After the reaction is complete, cool the mixture, filter to remove excess iron, and neutralize the filtrate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-chloropyridine.

-

Step 2: Synthesis of this compound

-

Materials: 2-Amino-4-chloropyridine, pivaloyl chloride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 2-amino-4-chloropyridine in the chosen aprotic solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, its structural components are prevalent in a variety of biologically active molecules, suggesting its potential as a valuable building block or lead compound in drug discovery.

The substituted pyridine ring is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminopyridine scaffold, in particular, is known to interact with the hinge region of the ATP-binding pocket of many kinases. Therefore, this compound and its derivatives are logical candidates for screening against various kinase targets.

Furthermore, the pivaloyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and cell permeability. The bulky tert-butyl group can sterically hinder enzymatic degradation, potentially leading to a longer half-life in vivo.

Potential Therapeutic Areas:

-

Oncology: As a potential kinase inhibitor, this compound could be explored for its efficacy in various cancers where specific kinases are overexpressed or mutated.

-

Inflammatory Diseases: Kinase pathways are also central to inflammatory responses, making this scaffold a candidate for the development of anti-inflammatory drugs.

-

Neurological Disorders: Certain kinases are implicated in the pathophysiology of neurodegenerative diseases, opening another avenue for investigation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult available safety data for structurally similar molecules.

Conclusion

This compound is a chemical compound with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its possession of a privileged scaffold for kinase inhibition make it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its properties, synthesis, potential applications, and safety considerations to aid researchers in their exploration of this promising molecule. Further biological evaluation is warranted to fully elucidate its therapeutic potential.

References

Sources

An In-depth Technical Guide to the Synthesis of N-(4-Chloropyridin-2-yl)pivalamide

Introduction

N-(4-Chloropyridin-2-yl)pivalamide, with CAS Number 188577-70-0, is a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its structure, featuring a substituted pyridine ring coupled with a sterically hindered pivaloyl group, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and supported by peer-reviewed literature and patents. We will delve into the strategic choices behind the synthetic pathway, offer detailed experimental protocols, and explain the underlying reaction mechanisms. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. The target molecule is an amide, which can be disconnected at the amide C-N bond. This disconnection reveals two primary synthons: a nucleophilic aminopyridine and an electrophilic acylating agent. This straightforwardly points to the key starting materials: 2-amino-4-chloropyridine and pivaloyl chloride .

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-chloropyridine

The availability and purity of the starting material, 2-amino-4-chloropyridine, are critical for the success of the final acylation step. Several synthetic routes to this intermediate have been reported, with the most common and industrially scalable method proceeding from 2-pyridinecarboxylic acid.

Pathway: Hofmann Degradation of 4-Chloropyridine-2-carboxamide

This pathway is often preferred due to its relatively simple operations, high yield, and suitability for large-scale production.[2] The process involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.

Overall Transformation:

Caption: Synthesis of 2-Amino-4-chloropyridine via Hofmann Degradation.

Mechanistic Insights & Causality:

-

Chlorination and Amidation: The initial step involves converting 2-pyridinecarboxylic acid into its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[3] The Vilsmeier-Haack intermediate formed from SOCl₂ and DMF is the true catalytic species that accelerates the conversion. The subsequent reaction with ammonia gas is a standard nucleophilic acyl substitution to form the stable 4-chloropyridine-2-carboxamide.[3]

-

Hofmann Degradation: The core of this pathway is the Hofmann degradation of the primary amide.[2][3] A hypohalite solution (commonly from calcium hypochlorite or prepared in situ from bromine and sodium hydroxide) is used.[3][4] The base deprotonates the amide, which then reacts with the halogen. A subsequent base-induced elimination of HX forms an isocyanate intermediate, which is then hydrolyzed under the aqueous reaction conditions to yield the primary amine and carbon dioxide.

Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Preparation of 4-Chloropyridine-2-carboxamide [3]

-

To a reaction vessel, slowly add 2-pyridinecarboxylic acid (1.0 eq) to thionyl chloride (3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

-

Heat the mixture to reflux for 2-16 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, distill off the excess thionyl chloride under reduced pressure to obtain the crude 4-chloropyridine-2-acyl chloride.

-

Dissolve the crude acyl chloride in a suitable solvent (e.g., 1,4-dioxane).

-

Bubble ammonia gas through the solution at 0-5 °C, or add aqueous ammonia, and stir for 5-16 hours.

-

Concentrate the solvent, cool the mixture, and filter the precipitated white solid. Dry the solid to yield 4-chloropyridine-2-carboxamide.

Step 2: Hofmann Degradation to 2-Amino-4-chloropyridine [3][4]

-

Prepare an aqueous solution of calcium hypochlorite (approx. 2.2 eq of Ca(OCl)₂ in water).

-

In a separate vessel, add the 4-chloropyridine-2-carboxamide (1.0 eq) in batches to the hypochlorite solution.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC/HPLC).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Recrystallize the resulting crude solid from ethanol to obtain pure 2-amino-4-chloropyridine as a white solid.

| Parameter | Reported Value | Reference |

| Yield (Amidation) | ~93% | [3] |

| Yield (Hofmann) | ~81% | [3] |

| Overall Yield | ~75% | Calculated |

| Purity | >98% (after recrystallization) | Typical |

Part 2: Acylation to form this compound

This final step is a classic nucleophilic acyl substitution reaction. The amino group of 2-amino-4-chloropyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride.

Reaction Mechanism and Experimental Rationale

The reaction proceeds via a standard addition-elimination mechanism. The presence of a non-nucleophilic base is crucial for two reasons:

-

Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.

-

Driving Equilibrium: By removing the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring a high conversion rate.

Caption: Mechanism of Acylation via Nucleophilic Acyl Substitution.

Choice of Reagents and Conditions:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the highly reactive pivaloyl chloride.

-

Base: Triethylamine (TEA) or pyridine are common choices. They are sufficiently basic to scavenge HCl but are poor nucleophiles, minimizing unwanted side reactions.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm when the reactive pivaloyl chloride is added. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. Pivaloyl chloride is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Add triethylamine (TEA, 1.2-1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.68 g/mol | [1] |

| Purity | >95% | [1] |

| Appearance | White to off-white solid | Typical |

Conclusion

The synthesis of this compound is a robust and well-established process that relies on fundamental organic reactions. The most efficient pathway involves a two-stage process: the synthesis of the key 2-amino-4-chloropyridine intermediate via a Hofmann degradation, followed by a direct acylation with pivaloyl chloride. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, along with the use of an appropriate base as an acid scavenger, are paramount to achieving high yields and purity. This guide provides the necessary technical framework and field-proven insights for the successful laboratory-scale synthesis of this important chemical intermediate.

References

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Industrial Additives. preparation methods and uses of 2-amino-4-chloro-pyridine. Available from: [Link]

-

Patsnap. Preparation method of 2-amino-4-fluoropyridine - Eureka. Available from: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

Sources

Navigating the Safety Profile of N-(4-Chloropyridin-2-yl)pivalamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-Chloropyridin-2-yl)pivalamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any specialized chemical, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and laboratory practice. This guide provides a comprehensive, technically-grounded overview of the safety considerations for this compound, drawing upon data from structurally related compounds to establish a robust framework for safe handling, storage, and emergency response.

Hazard Identification and Classification: A Composite Analysis

The presence of the chloropyridine ring suggests a potential for significant health effects. For instance, 3-Chloropyridine is known to be harmful if swallowed, absorbed through the skin, or inhaled.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1] Chronic exposure to some pyridine derivatives has been associated with potential mutagenic effects, and they are known to cause local irritation upon contact with mucous membranes.[1][2]

The pivalamide functional group contributes to the irritant properties of the molecule. Pivalamide itself is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Based on this composite analysis, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A summary of the anticipated GHS hazard classifications is presented in the table below.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Exposure Control and Personal Protective Equipment (PPE)

Given the anticipated hazard profile, a stringent exposure control strategy is paramount. This involves a multi-layered approach encompassing engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer of the solid, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following provides a baseline recommendation:

-

Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Gloves should be inspected for any signs of degradation before use and replaced immediately if compromised.

-

Skin and Body Protection: A lab coat should be worn to protect against incidental skin contact. For larger-scale operations or in the event of a potential spill, a chemical-resistant apron or coveralls may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimizing the risk of exposure and ensuring the stability of the compound.

Handling

-

Avoid the generation of dust.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Ensure that all containers are properly labeled.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store segregated from foodstuffs.

First Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear. Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as described in Section 2.2.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

Toxicological and Ecological Considerations

While specific toxicological and ecological data for this compound are not available, information from related compounds provides valuable insight.

Toxicological Profile

The toxicological properties of this specific substance have not been fully investigated.[1] However, based on its structural components, it is prudent to assume that it may cause systemic effects if absorbed and may have the potential for long-term health effects with chronic exposure. Laboratory experiments with 3-Chloropyridine have shown mutagenic effects.[1]

Ecological Information

The environmental impact of this compound has not been determined. As a precautionary measure, releases to the environment should be avoided. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Visualizing Safety Workflows

To further clarify the decision-making process for handling this compound, the following diagrams illustrate key workflows.

Caption: Decision Workflow for Selecting Appropriate PPE.

Conclusion

The safe handling of this compound is predicated on a conservative and informed approach to risk mitigation. By understanding the hazards associated with its constituent chemical motifs, researchers can implement effective engineering controls, select appropriate personal protective equipment, and establish robust protocols for routine handling and emergency situations. This proactive stance on safety is fundamental to fostering a secure research environment and enabling the responsible advancement of scientific discovery.

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]

Sources

The Strategic Advancement of N-(4-Chloropyridin-2-yl)pivalamide Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-(4-chloropyridin-2-yl)pivalamide scaffold has emerged as a privileged structure in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, derivatization, and potential applications of this compound class, with a particular focus on their role as kinase inhibitors in oncology. We will explore the underlying chemical principles that make this scaffold an attractive starting point for library synthesis, detail the synthetic methodologies for its creation and modification, and discuss the structure-activity relationships (SAR) that drive the design of potent and selective drug candidates. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule inhibitors.

Introduction: The this compound Core

The quest for highly specific and potent modulators of biological targets is a central theme in contemporary drug discovery. Among the vast landscape of heterocyclic chemistry, pyridine-based compounds have consistently demonstrated their therapeutic relevance. The this compound core, characterized by a pivalamide group attached to a 2-aminopyridine backbone with a chlorine substituent at the 4-position, represents a key building block in the development of targeted therapies.

The strategic placement of the chloro and pivaloyl groups offers a unique combination of chemical reactivity and steric hindrance. The chlorine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space around the pyridine ring. Concurrently, the bulky pivalamide group can influence the conformation of the molecule and provide crucial interactions within the binding pockets of target proteins. This inherent modularity makes the this compound scaffold an ideal starting point for the generation of compound libraries aimed at inhibiting a range of biological targets, most notably protein kinases.

Synthetic Strategy: Building the Core and Its Analogs

The synthesis of the this compound core and its subsequent derivatization are guided by principles of efficiency and adaptability, allowing for the rapid generation of a diverse set of analogs for biological screening.

Synthesis of the this compound Scaffold

The foundational step involves the acylation of 2-amino-4-chloropyridine. This reaction is typically achieved through the treatment of the starting amine with pivaloyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the stability of the reactants and intermediates.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Caption: Synthesis of the core scaffold.

Derivatization via Cross-Coupling Reactions

The true utility of the this compound scaffold lies in the reactivity of the C4-chloro substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and building blocks.

Experimental Workflow: Suzuki Cross-Coupling for Derivatization

N-(4-Chloropyridin-2-yl)pivalamide: A Strategic Scaffold for Aminopyridine Functionalization

[1]

Executive Summary

This compound (CAS: 188577-70-0) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its substituents:

-

The Pivalamide (Piv) Group: A robust directing group (DG) that facilitates transition-metal-catalyzed C–H activation at the C3 position.[1]

-

The C4-Chloro Substituent: A handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

The Pyridine Nitrogen: A basic site capable of modulation via N-oxide formation to alter ring electronics.

This guide details the synthesis, reactivity profiles, and application of this scaffold in generating high-value analogs for kinase inhibition and GPCR modulation.[1]

Chemical Architecture & Synthesis[1]

The synthesis of the core scaffold is achieved through the regioselective acylation of 2-amino-4-chloropyridine.[1] The steric bulk of the pivaloyl group is intentional; it prevents over-acylation and enforces a specific conformation that aids in subsequent C–H activation steps.

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the synthesis of the core and its divergent transformation into key analog classes.

Figure 1: Divergent synthesis pathways originating from the this compound core.[1]

Reactivity Profile & Analog Generation

The utility of this scaffold is defined by its ability to access 3,4-disubstituted pyridines , a substitution pattern that is difficult to achieve via electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring.

Path A: C3-H Activation (The Directing Group Effect)

The pivalamide oxygen coordinates with Palladium(II), directing the catalyst to the sterically accessible C3 position.[1]

-

Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

-

Selectivity: High regioselectivity for C3 over C4-oxidative addition is achieved using Pd(II) sources (e.g., Pd(OAc)₂) rather than Pd(0), avoiding engagement of the C-Cl bond.[1]

-

Key Analogs: 3-Aryl-4-chloropyridines (Precursors to dual-inhibitors).[1]

Path B: C4-Functionalization

The C4-chlorine atom is activated for cross-coupling.[1]

-

Chemoselectivity: To functionalize C4 without disturbing the pivalamide, Pd(0) catalysts (e.g., Pd(PPh₃)₄) are employed under basic conditions.[1]

-

Key Analogs: 4-Alkoxy and 4-Amino derivatives (common in MET and VEGFR kinase inhibitors).[1]

Path C: Orthogonality

The "chlorine handle" and "pivalamide DG" allow for sequential functionalization.

Medicinal Chemistry Applications

Analogs derived from this compound are frequently screened against kinase targets.[1] The 2-aminopyridine motif functions as a hinge binder in the ATP-binding pocket of kinases.[1]

Comparative Data of Analog Classes

| Analog Class | Structural Modification | Target Utility | Key Property |

| C4-Ether | Cl replaced by -OR | MET Kinase (e.g., BMS-777607 type) | Improved solubility & H-bond acceptance |

| C3-Aryl | H replaced by -Ar | Smoothened Receptor (GPCR) | Increased lipophilicity & conformational lock |

| C4-Amine | Cl replaced by -NHR | CDK Inhibitors | Enhanced H-bond donor capability |

| N-Oxide | Pyridine N oxidized | Metabolic Metabolites | Altered polarity and metabolic stability |

Physical Properties[1]

Understanding the physicochemical baseline of the core scaffold is essential for assay development.

-

Molecular Formula:

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Molecular Weight: 212.68 g/mol [2]

-

Physical State: White to off-white crystalline solid.[1]

-

Solubility:

-

High: DMSO, DCM, Ethyl Acetate.

-

Low: Water, Hexanes.

-

-

pKa (Calculated): ~3.5 (Pyridine nitrogen).[1] The electron-withdrawing pivalamide and chlorine reduce the basicity compared to unsubstituted 2-aminopyridine (pKa ~6.8).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This protocol uses a weak base (TEA) to scavenge HCl without promoting bis-acylation.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 2-amino-4-chloropyridine (10.0 mmol, 1.28 g) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) via syringe. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add Pivaloyl chloride (11.0 mmol, 1.35 mL) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

-

Workup: Quench with saturated

(30 mL). Extract the aqueous layer with DCM (2 x 30 mL).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield the product as white needles.

Protocol 2: Pd-Catalyzed C3-H Arylation (General Procedure)

Rationale: Uses Pd(II) to favor C-H activation over C-Cl oxidative addition.[1]

-

Reagents: Combine This compound (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.0 equiv) in a sealed tube.

-

Solvent: Add HFIP (Hexafluoroisopropanol) or AcOH (2 mL). Note: HFIP often accelerates C-H activation.

-

Heating: Seal and heat to 100°C for 12-24 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove silver salts.

-

Analysis: Concentrate and purify via column chromatography.

References

-

Kinase Inhibitor Context: Schroeder, G. M., et al. (2009).[1] "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[1][3] Journal of Medicinal Chemistry. Available at: [Link][1]

-

Directing Group Strategy: Chakraborty, S., & Biju, A. T. (2023).[1][4] "Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines." Angewandte Chemie International Edition. Available at: [Link][1]

-

C-H Activation Reviews: "Recent Advances in Direct Pyridine C-H Activation Strategies." Current Organic Chemistry. Available at: [Link][1]

-

Analog Crystallography: "Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide." IUCrData. Available at: [Link]

Sources

- 1. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to N-(4-Chloropyridin-2-yl)pivalamide: Exploring Molecular Structure, Reactivity, and Pharmaceutical Potential

Abstract

N-(4-Chloropyridin-2-yl)pivalamide is a substituted aminopyridine derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for characterizing this molecule using modern computational methods. While direct experimental studies on this specific compound are not extensively documented in public literature, this paper establishes a robust, first-principles protocol for its investigation. We will detail the application of Density Functional Theory (DFT) for elucidating its structural and electronic properties and outline a workflow for molecular docking simulations to probe its potential as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the behavior of novel heterocyclic compounds.

Introduction: The Scientific Rationale

Substituted pyridines are a cornerstone of modern pharmacology and materials science.[1] The pyridine ring, a bioisostere of benzene, offers a key advantage: the nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's electronic properties and solubility. The aminopyridine scaffold, in particular, is prevalent in drug candidates for a range of conditions, including neurological disorders and infectious diseases.[2][3]

This compound combines three key structural motifs:

-

A 2-aminopyridine core: This structure is known for its diverse biological activities and its ability to form specific interactions with biological targets.[3][4]

-

A chlorine substituent at the 4-position: The halogen atom can significantly alter the electronic landscape of the pyridine ring through inductive effects and can participate in halogen bonding, a crucial interaction in ligand-receptor binding.

-

A pivalamide group: This bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and metabolic stability. The amide linkage is a classic hydrogen bond donor and acceptor.

Understanding the interplay of these features at a quantum-mechanical level is paramount for predicting the molecule's reactivity, stability, and potential for drug development. Theoretical studies provide a powerful, cost-effective means to achieve this, offering insights that guide and rationalize subsequent experimental work.[1][5] This guide will detail the established computational methodologies for such an investigation.

Foundational Theoretical Methodologies

The cornerstone of a theoretical investigation into a novel molecule like this compound is the application of quantum chemical calculations. Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency for molecules of this size.[1][6]

Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the molecule's most stable three-dimensional structure—its ground-state geometry.

Protocol: Geometry Optimization

-

Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometric parameters.[2][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a robust triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the bonding environment around non-hydrogen and hydrogen atoms, respectively.[5][6]

-

-

Execution: Perform the geometry optimization calculation using a quantum chemistry software package like Gaussian or ORCA.[5] The calculation iteratively adjusts the atomic positions to find the minimum energy conformation on the potential energy surface.

-

Verification: Following optimization, a frequency calculation must be performed at the same level of theory.[1] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation can also be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[5][7]

Causality Behind the Choices: The B3LYP/6-311++G(d,p) level of theory is chosen because it has been extensively benchmarked and shown to reliably reproduce experimental geometries and vibrational frequencies for a wide range of organic and pharmaceutical compounds.[5][6] The inclusion of diffuse and polarization functions is crucial for accurately modeling the electron distribution around the electronegative chlorine, nitrogen, and oxygen atoms present in the molecule.

Workflow for Structural and Spectroscopic Analysis

The following diagram outlines the standard computational workflow for obtaining the optimized geometry and predicted vibrational spectra.

Caption: Computational workflow for geometry optimization and frequency analysis.

Analysis of Molecular Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]

These orbitals would be visualized to identify the electron-rich and electron-poor regions of this compound. It is anticipated that the HOMO will be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the π-system of the ring.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

-

Red regions (negative potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms, which are prime sites for hydrogen bond acceptance.

-

Blue regions (positive potential): Indicate electron-poor areas, such as the amide proton (N-H), which are prime sites for hydrogen bond donation.

For this compound, the MEP surface would likely show strong negative potential around the carbonyl oxygen and the pyridine nitrogen, and a positive potential around the amide N-H proton.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into charge distribution and intramolecular interactions. By calculating the Mulliken atomic charges, we can quantify the electron density on each atom.[2] This analysis reveals charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. For instance, it can quantify the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group.

| Parameter | Theoretical Origin | Significance |

| HOMO Energy | DFT Calculation | Indicates electron-donating ability. |

| LUMO Energy | DFT Calculation | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy(LUMO) - Energy(HOMO) | Correlates with chemical stability and reactivity.[8] |

| MEP Surface | DFT Calculation | Visualizes charge distribution and sites for non-covalent interactions. |

| Atomic Charges | NBO/Mulliken Analysis | Quantifies the electron density on each atom, revealing electronic effects.[2] |

Table 1: Key theoretical parameters for molecular property analysis.

Probing Pharmaceutical Potential: Molecular Docking

Given the prevalence of aminopyridine scaffolds in drug discovery, a key application of theoretical studies is to predict how this compound might interact with a biological target, such as a protein kinase or receptor.[4] Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[4]

Molecular Docking Protocol

Protocol: Receptor-Ligand Docking

-

Target Selection: Identify a relevant protein target from the Protein Data Bank (PDB). The choice of target would be informed by the known activities of structurally similar compounds.[4]

-

Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound. Assign appropriate atomic charges.

-

Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or "docking box" based on the location of known co-crystallized ligands or active site residues.

-

Docking Simulation: Use docking software (e.g., AutoDock, MOE) to systematically sample conformations of the ligand within the defined binding site.[4] The software uses a scoring function to rank the resulting poses based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-ranked docking poses. Examine the specific intermolecular interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Logical Flow of a Molecular Docking Study

The following diagram illustrates the logical steps involved in a typical molecular docking simulation.

Caption: Workflow for a typical molecular docking simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound. By employing DFT calculations, we can reliably predict its three-dimensional structure, vibrational spectra, and electronic properties, including reactivity hotspots identified via FMO and MEP analysis. These computational results provide a robust foundation for understanding the molecule's intrinsic chemical nature.

Furthermore, the molecular docking protocol described herein serves as a blueprint for exploring its pharmaceutical potential. By simulating its interaction with relevant biological targets, researchers can generate testable hypotheses about its mechanism of action, guiding future efforts in drug design and synthesis. The integration of these theoretical approaches provides a powerful, resource-efficient strategy for accelerating the discovery and development of novel chemical entities in the pharmaceutical and materials science landscapes.

References

- Benchchem. In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.

- (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine - ResearchGate.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI.

- Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine - Taylor & Francis.

- This compound - Synchem.

- N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide - Sigma-Aldrich.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central.

- Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... - ResearchGate.

- DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC.

- Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3... - PMC.

- Pivalamide | C5H11NO | MD Topology | NMR | X-Ray.

- 188577-70-0 - this compound - Aceschem.

- Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PubMed.

- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed.

- Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)

- 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed.

- Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)

- D-Phenylalanyl-N-[(4-Chloropyridin-2-Yl)methyl]-L-Prolinamide - PubChem.

- Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - NIH.

- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC.

- Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC - NIH.

- Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes - ResearchGate.

- N-(4-Methoxyphenyl)pivalamide - PMC - NIH.

- Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC - PubMed Central.

- Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- DFT Flavor of Coordination Chemistry - ResearchGate.

- N-(6-Chloropyridin-2-yl)pivalamide, min 95%, 1 gram - CP Lab Safety.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Regioselective Synthesis of N-(4-Chloropyridin-2-yl)pivalamide

Abstract & Application Context

This technical note details the protocol for the regioselective acylation of 2-amino-4-chloropyridine with pivaloyl chloride to yield N-(4-chloropyridin-2-yl)pivalamide.

Significance: The target molecule is a critical intermediate in medicinal chemistry, particularly as a substrate for C-H activation . The pivalamide moiety serves as a robust Directing Group (DG) , enabling palladium-catalyzed functionalization at the C3 position of the pyridine ring [1]. The bulky tert-butyl group prevents competitive coordination and enhances the solubility of the metal complex, while the 4-chloro substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Reaction Mechanism & Strategy

Chemoselectivity Challenges

The synthesis involves the reaction of an aminopyridine with an acid chloride. Two competitive nucleophilic sites exist:

-

Exocyclic Amine (

): The desired site of acylation. -

Endocyclic Ring Nitrogen (

): Pyridine nitrogens are basic and nucleophilic.

Mechanistic Insight:

While the ring nitrogen is often the site of kinetic protonation or initial acylation, the formation of the N-acylpyridinium species is reversible. Under thermodynamic control, and in the presence of a base (Triethylamine), the reaction proceeds exclusively at the exocyclic amine to form the stable amide bond. The 4-chloro substituent exerts an inductive electron-withdrawing effect (

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway for the acylation of 2-amino-4-chloropyridine.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |

| 2-Amino-4-chloropyridine | 128.56 | 1.0 | 5.00 g (38.9 mmol) | Substrate |

| Pivaloyl Chloride | 120.58 | 1.2 | 5.75 mL (46.7 mmol) | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 8.13 mL (58.3 mmol) | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | - | 50 mL (10 vol) | Solvent |

| DMAP (Optional) | 122.17 | 0.05 | 237 mg (1.9 mmol) | Catalyst |

Step-by-Step Procedure

Step 1: Setup and Dissolution

-

Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge the system with nitrogen (

) to ensure anhydrous conditions (moisture reacts with pivaloyl chloride). -

Charge the flask with 2-Amino-4-chloropyridine (5.00 g) .

-

Add Dichloromethane (50 mL) and stir until fully dissolved.

-

Add Triethylamine (8.13 mL) . Note: If the reaction is known to be sluggish, add 5 mol% DMAP at this stage.

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Acylation

-

Charge the addition funnel with Pivaloyl Chloride (5.75 mL) diluted in 10 mL of DCM.

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–3 hours .

Step 3: Monitoring

-

Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Starting Material: Lower

, UV active. -

Product: Higher

, distinct spot.

-

-

Alternatively, use LC-MS to confirm the mass peak

.

Step 4: Workup

-

Quench the reaction by carefully adding saturated aqueous

(50 mL) . Stir vigorously for 10 minutes to hydrolyze excess acid chloride. -

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (bottom).[4]

-

Extract the aqueous layer with fresh DCM (

mL). -

Combine the organic layers and wash with Brine (50 mL) .

-

Dry the organic phase over anhydrous

or -

Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

Step 5: Purification

-

Recrystallization (Recommended): The crude product is often sufficiently pure. If necessary, recrystallize from hot Hexane or a Hexane/Ethyl Acetate mixture.

-

Dissolve crude solid in minimum hot EtOAc.

-

Add Hexane until slightly turbid.

-

Cool to 4 °C overnight.

-

-

Filtration: Collect the white crystalline solid by vacuum filtration and dry under high vacuum.

Workup & Purification Workflow (DOT Visualization)

Figure 2: Downstream processing workflow for isolation of the target amide.

Analytical Characterization

Upon isolation, the compound should be verified using the following parameters:

-

Appearance: White to off-white crystalline solid.

-

Yield Expectations: 85% – 95% (Optimized process).

-

NMR (400 MHz,

-

(d,

- (br s, 1H, NH amide)

-

(d,

-

(dd,

-

(s, 9H,

-

Note: Shifts are estimated based on 4-methyl analogs [2].

-

(d,

-

Mass Spectrometry (ESI): Calculated for

Safety & Handling

-

Pivaloyl Chloride: Highly corrosive and lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

2-Amino-4-chloropyridine: Toxic if swallowed or in contact with skin. Irritant.

-

DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles, lab coat).

References

-

C-H Activation Context

-

Wang, X., Leow, D., & Yu, J. Q. (2011). Pd(II)-catalyzed para-selective C–H arylation of monosubstituted benzenes. Journal of the American Chemical Society, 133(35), 13864-13867. Link

- Note: This reference establishes the utility of N-pivaloyl directing groups in palladium c

-

-

Synthetic Precedent (Analogous 4-Methyl System)

-

Smith, K., El-Hiti, G. A., & Al-Zuhairi, A. J. (2011). 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E, E67, o3278. Link

- Validation: This peer-reviewed crystallographic paper details the exact synthesis of the 4-methyl analog using the PivCl/TEA/DCM method described above, serving as the primary methodological anchor.

-

-

General Amide Coupling Protocols

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of N-(4-Chloropyridin-2-yl)pivalamide

Topic: N-(4-Chloropyridin-2-yl)pivalamide in Suzuki coupling reactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Sorafenib, Imatinib analogs) and GPCR ligands. Direct functionalization of 2-amino-4-chloropyridine is often hampered by catalyst poisoning due to the free amine and the sluggish reactivity of the C4-chloride.

This guide details the application of This compound (CAS: 188577-70-0) as a superior electrophile for Suzuki-Miyaura coupling. The pivaloyl group serves a dual purpose: it attenuates the Lewis basicity of the pyridine nitrogen—preventing palladium sequestration—and acts as a robust protecting group stable under basic coupling conditions. We present two validated protocols: a high-efficiency method utilizing dialkylbiaryl phosphine ligands (Buchwald-type) and a cost-effective method for activated substrates.

Scientific Background & Mechanistic Insight

The Challenge of Chloropyridines

Aryl chlorides are generally less reactive than bromides or iodides due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol). In pyridines, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (

Furthermore, the free amino group at the C2 position can coordinate strongly to Pd(II) species, forming stable "off-cycle" resting states that halt turnover.

The Pivalamide Solution

Protecting the amine as a pivalamide (

-

Steric Bulk: The tert-butyl group discourages the formation of N-bridged palladium dimers.

-

Electronic Modulation: The amide withdraws electron density from the pyridine nitrogen, reducing its ability to displace phosphine ligands from the active catalyst.

-

Stability: Unlike acetyl groups, which can hydrolyze under the basic conditions of Suzuki coupling (carbonate/phosphate bases), the pivaloyl group is sterically robust and resists premature cleavage.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific role of the bulky ligand in facilitating the oxidative addition across the C4-Cl bond.

Figure 1: Catalytic cycle for the Suzuki coupling of chloropyridines. The oxidative addition step is critical and enabled by electron-rich ligands.

Critical Experimental Parameters

Ligand Selection

For this compound, standard triphenylphosphine (

-

Recommended: XPhos or SPhos . These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).[1]

-

Alternative:

(Tricyclohexylphosphine) can be effective but is air-sensitive.

Base and Solvent[2][3]

-

Base: Potassium phosphate tribasic (

) is preferred over carbonates for difficult chloride couplings. It provides higher basicity without the solubility issues of CsF. -

Solvent: A biphasic system of Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1) is optimal. The water is essential for the boronic acid activation step.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Best for: Valuable substrates, unactivated boronic acids, or rapid optimization.

Materials:

-

This compound (1.0 equiv)[2]

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: XPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

-

Base:

(2.0 – 3.0 equiv) -

Solvent: 1,4-Dioxane/Water (10:1 v/v)

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyridine substrate, arylboronic acid,

, XPhos, and -

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Reaction: Heat the mixture to 100 °C for 2–12 hours. Monitor by LC-MS.

-

Note: The solution usually turns from orange to black as Pd(0) forms.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Cost-Effective Standard Coupling

Best for: Large-scale synthesis, highly reactive boronic acids.

Materials:

-

Catalyst:

(5 mol%) -

Base:

or -

Solvent: DME (Dimethoxyethane) / Water (3:1)

Procedure:

-

Combine substrate, boronic acid, and base in a round-bottom flask.

-

Add solvents and degas by bubbling Nitrogen through the solution for 15 minutes (Sparging).

-

Add

quickly under a stream of Nitrogen. -

Reflux (

) for 12–24 hours. -

Standard workup as above.

Workflow & Decision Matrix

Use the following decision tree to optimize your reaction conditions based on initial results.

Figure 2: Optimization workflow for troubleshooting low yields or side reactions.

Data Summary: Representative Scope

The following table summarizes expected yields for various boronic acids using Protocol A (XPhos conditions).

| Boronic Acid Type | Substituent | Electronic Nature | Expected Yield | Notes |

| Phenyl | -H | Neutral | 85-95% | Rapid conversion. |

| Aryl | 4-OMe | Electron-Rich | 90-98% | Excellent reactivity. |

| Aryl | 4-CF3 | Electron-Poor | 70-85% | Slower oxidative addition; longer time required. |

| Heteroaryl | 3-Pyridyl | Basic/Chelating | 60-75% | Potential catalyst poisoning; increase Pd load to 5-10%. |

| Ortho-Subst. | 2-Me-Phenyl | Steric Hindrance | 75-85% | XPhos excels here due to its bulk. |

Deprotection of the Pivalamide

Post-coupling, the pivaloyl group can be removed to reveal the free 2-aminopyridine.

-

Acidic Method: Reflux in 6M HCl or

for 2–6 hours. -

Basic Method: Reflux in EtOH with 5 equiv NaOH (slower, may require microwave heating at 140 °C).

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(11), 3358–3366.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

-

BenchChem. (2025).[1][3] "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines." (Cited for general chloropyridine handling context).

-

Synchem. "Product Data: this compound (CAS 188577-70-0)."[2]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with N-(4-Chloropyridin-2-yl)pivalamide

Introduction: The Strategic Importance of N-(4-Chloropyridin-2-yl)pivalamide in Modern Synthesis

Substituted pyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] Among the myriad of available building blocks, this compound (CAS No. 188577-70-0) has emerged as a particularly valuable and versatile intermediate for the synthesis of complex molecules.[2] Its utility stems from the strategic placement of a reactive chlorine atom at the 4-position, an amino group at the 2-position masked by a robust pivaloyl protecting group, and the inherent electronic properties of the pyridine ring.

The pivalamide group serves a dual purpose. Firstly, it deactivates the amino group, preventing it from interfering with the catalytic cycle of palladium-catalyzed cross-coupling reactions. Secondly, its steric bulk can influence the regioselectivity of reactions on the pyridine ring. The chlorine atom at the C4 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the efficient and predictable formation of carbon-carbon and carbon-nitrogen bonds.[3]

This comprehensive guide provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

The Three Pillars of the Catalytic Cycle:

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of a new palladium(II) intermediate. For chloropyridines, this step is often rate-limiting due to the strength of the C-Cl bond compared to C-Br or C-I bonds.[5] The choice of a suitable phosphine ligand is critical to facilitate this process.

-

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction or an amine in a Buchwald-Hartwig reaction) is transferred to the palladium(II) center, displacing the halide. The nature of the base and solvent plays a significant role in the efficiency of transmetalation.

-

Reductive Elimination: The final step is the reductive elimination of the newly formed product, which regenerates the palladium(0) catalyst and allows the cycle to continue.[4] This step forms the desired carbon-carbon or carbon-nitrogen bond.

dot graph "Palladium Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Generalized Palladium Catalytic Cycle"; fontsize = 12; fontname = "Arial"; }

Application Protocols

The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions utilizing this compound. These protocols are designed to be self-validating, with clear instructions and rationales for each step.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms.[6] This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction Execution: Stir the reaction mixture at 100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the less reactive aryl chloride.

-

Base and Solvent System: The combination of K₃PO₄ and a dioxane/water solvent system is highly effective for Suzuki couplings, facilitating both the transmetalation step and the solubility of the reagents.[7]

dot graph "Suzuki-Miyaura Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Suzuki-Miyaura Experimental Workflow"; fontsize = 12; fontname = "Arial"; }

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds.[8][9] This protocol describes the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube. Add this compound (1.0 mmol) and a stir bar.

-

Reagent Addition: Remove the tube from the glovebox, add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

-

Reaction Execution: Place the reaction under a positive pressure of argon and heat to 110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for the amination of aryl chlorides.[10] Xantphos is a wide bite-angle ligand that promotes reductive elimination.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12]

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (TEA, 3.0 equivalents)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reaction Setup: To a Schlenk flask containing this compound (1.0 mmol), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Finally, add the terminal alkyne (1.5 mmol) dropwise.

-

Reaction Execution: Stir the reaction at 60 °C under argon until the starting material is consumed (as monitored by TLC/LC-MS).

-

Workup: Cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-